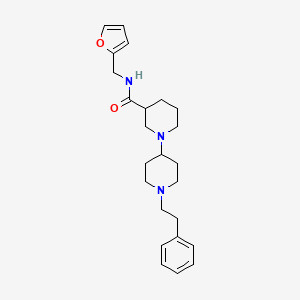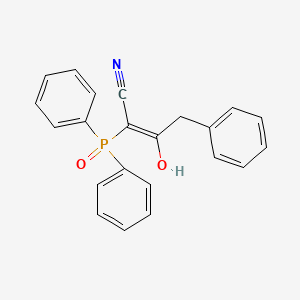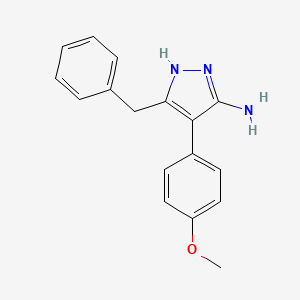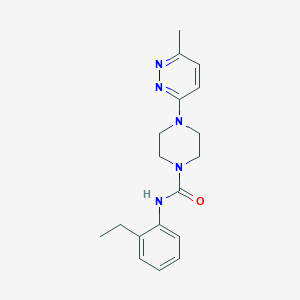
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FMe-3-CAM and is synthesized using a specific method that involves a series of chemical reactions. In
作用机制
FMe-3-CAM binds to sigma-1 receptors and modulates their activity, leading to changes in cellular signaling pathways. This compound has been shown to increase the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
FMe-3-CAM has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, leading to changes in synaptic transmission. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability. Additionally, FMe-3-CAM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
实验室实验的优点和局限性
FMe-3-CAM has several advantages for lab experiments. It is a highly selective tool compound that can be used to study the role of sigma-1 receptors in various physiological and behavioral processes. FMe-3-CAM is also stable and can be easily synthesized in large quantities. However, FMe-3-CAM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, FMe-3-CAM has a short half-life, which can limit its use in long-term studies.
未来方向
There are several future directions for the study of FMe-3-CAM. One potential direction is to investigate its role in the regulation of neuroinflammation. FMe-3-CAM has been shown to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent for neuroinflammatory diseases. Another potential direction is to investigate its role in the modulation of synaptic plasticity. FMe-3-CAM has been shown to increase the release of neurotransmitters, and further research could explore its potential as a tool compound for the study of synaptic plasticity. Finally, FMe-3-CAM could be used in the development of novel therapeutic agents for neurological and psychiatric disorders. Its high affinity for sigma-1 receptors makes it a promising candidate for drug development.
In conclusion, FMe-3-CAM is a highly selective tool compound that has potential applications in medical research. Its synthesis method is complex, but it has several advantages for lab experiments. FMe-3-CAM has been shown to have several biochemical and physiological effects and has potential as a therapeutic agent for neurological and psychiatric disorders. Future research could explore its role in the regulation of neuroinflammation, synaptic plasticity, and drug development.
合成方法
FMe-3-CAM is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-furylacetaldehyde with 1-phenylethylpiperidine to form the intermediate compound, which is then reacted with phosgene and ammonia to form FMe-3-CAM. This method is complex and requires careful handling of the reagents to ensure the purity and yield of the final product.
科学研究应用
FMe-3-CAM has potential applications in medical research, specifically in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in the regulation of various physiological and behavioral processes. FMe-3-CAM has been used as a tool compound to study the role of sigma-1 receptors in the modulation of ion channels, neurotransmitter release, and neuroprotection.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-18-23-9-5-17-29-23)21-8-4-13-27(19-21)22-11-15-26(16-12-22)14-10-20-6-2-1-3-7-20/h1-3,5-7,9,17,21-22H,4,8,10-16,18-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKZXDYKDIVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)




![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5302336.png)
![2-(1-adamantyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5302337.png)
![4-ethyl-2-methyl-5-{1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302348.png)

![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-3-piperidinol](/img/structure/B5302377.png)
![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)